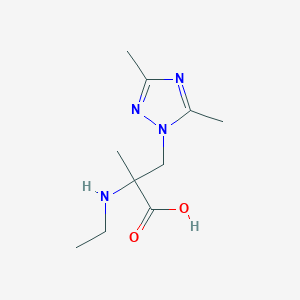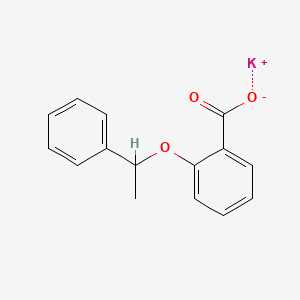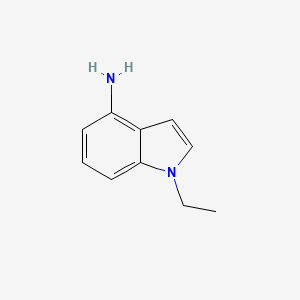
1-Ethyl-1H-indol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-1H-indol-4-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-Ethyl-1H-indol-4-amine has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1H-indol-4-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific application and the structure of the derivative.
Comparación Con Compuestos Similares
1-Methyl-1H-indol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1H-indol-4-amine: Contains a propyl group, leading to different physicochemical properties.
1-Benzyl-1H-indol-4-amine: A bulkier substituent that affects its biological activity.
Uniqueness: 1-Ethyl-1H-indol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Conclusion
This compound is a valuable compound in the field of chemistry and biology Its unique structure and reactivity make it a key player in the synthesis of complex molecules and the development of new therapeutic agents
Propiedades
Número CAS |
1194974-09-8 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
1-ethylindol-4-amine |
InChI |
InChI=1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3 |
Clave InChI |
KDLRHIHDKFNMGN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC2=C(C=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




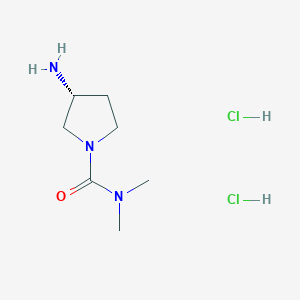
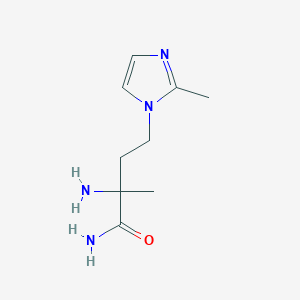
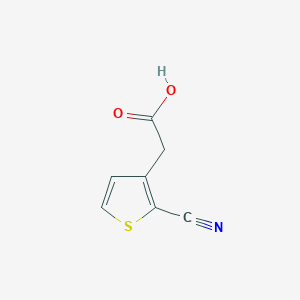
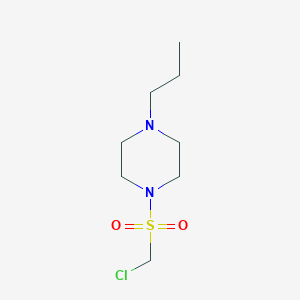
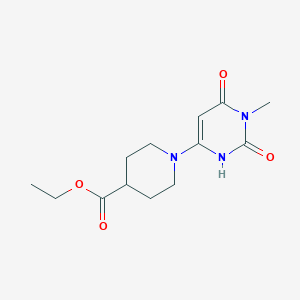
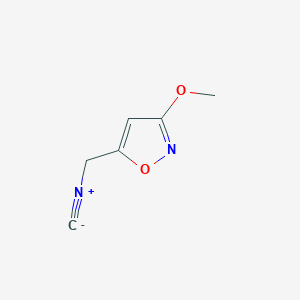
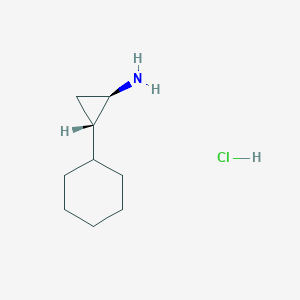
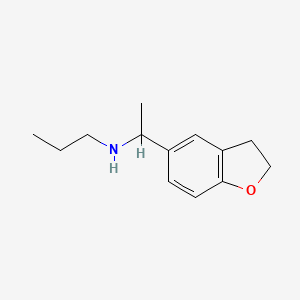
![3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B13626737.png)
